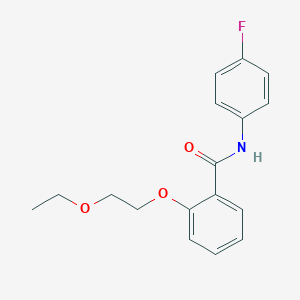![molecular formula C24H28N2O4 B268717 N-[2-(1-piperidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268717.png)
N-[2-(1-piperidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-piperidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is commonly referred to as PFBT, and it has been shown to have a range of biochemical and physiological effects that make it useful for a variety of research applications.
作用機序
The mechanism of action of PFBT involves its binding to the D3 dopamine receptor. This binding results in a range of biochemical and physiological effects, including the activation of intracellular signaling pathways and the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
PFBT has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine release and the regulation of dopamine receptor signaling. Additionally, PFBT has been shown to have effects on other neurotransmitter systems, including the serotonin and norepinephrine systems.
実験室実験の利点と制限
One of the primary advantages of using PFBT in lab experiments is its high selectivity for the D3 dopamine receptor. This makes it useful for studying the role of this receptor in various physiological processes. However, one limitation of using PFBT is its relatively low potency, which can make it difficult to achieve the desired effects at low concentrations.
将来の方向性
There are several potential future directions for research on PFBT. One area of interest is the development of more potent analogs of this compound that could be used in lower concentrations. Additionally, further research is needed to fully understand the role of the D3 dopamine receptor in various physiological processes and to identify potential therapeutic applications for compounds that target this receptor.
合成法
The synthesis of PFBT involves several steps, including the reaction of 4-(tetrahydro-2-furanylmethoxy)benzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(2-aminoethyl)piperidine to form the intermediate, which is then reacted with 4-(aminocarbonyl)phenylboronic acid to form the final product.
科学的研究の応用
PFBT has been used extensively in scientific research for a variety of applications. One of the primary uses of this compound is in the study of dopamine receptors in the brain. PFBT has been shown to selectively bind to the D3 dopamine receptor, which makes it useful for studying the role of this receptor in various physiological processes.
特性
製品名 |
N-[2-(1-piperidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide |
|---|---|
分子式 |
C24H28N2O4 |
分子量 |
408.5 g/mol |
IUPAC名 |
4-(oxolan-2-ylmethoxy)-N-[2-(piperidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C24H28N2O4/c27-23(18-10-12-19(13-11-18)30-17-20-7-6-16-29-20)25-22-9-3-2-8-21(22)24(28)26-14-4-1-5-15-26/h2-3,8-13,20H,1,4-7,14-17H2,(H,25,27) |
InChIキー |
NRKNIJGTZQQJNZ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OCC4CCCO4 |
正規SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OCC4CCCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268635.png)
![2-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268637.png)
![N-[2-(allyloxy)phenyl]-4-fluorobenzamide](/img/structure/B268638.png)
![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B268639.png)
![N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B268643.png)



![N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide](/img/structure/B268647.png)

![4-[(Tetrahydro-2-furanylmethoxy)carbonyl]phenyl 2-fluorobenzoate](/img/structure/B268652.png)

![N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide](/img/structure/B268664.png)